Propylidene ropinirole
CAS No.: 784110-47-0
Cat. No.: VC8352876
Molecular Formula: C19H28N2O
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 784110-47-0 |
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Molecular Formula | C19H28N2O |
Molecular Weight | 300.4 g/mol |
IUPAC Name | (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one |
Standard InChI | InChI=1S/C19H28N2O/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,22)/b16-8- |
Standard InChI Key | DTZIGOZEMIOOFP-PXNMLYILSA-N |
Isomeric SMILES | CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC |
SMILES | CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC |
Canonical SMILES | CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC |
Introduction
Chemical Identity and Structural Characteristics
Propylidene ropinirole, formally known as (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one, is a structurally modified analog of ropinirole. Its molecular formula is C₁₉H₂₉N₃O·HCl, with a molecular weight of 336.9 g/mol . The compound’s hydrochloride salt (PubChem CID: 71751844) features a propylidene group at the 3-position of the indole ring, which distinguishes it from the parent molecule.
Stereochemical Configuration
The Z-configuration of the propylidene moiety (3Z) is critical for maintaining binding affinity to dopamine D₂ receptors. X-ray diffraction studies confirm that this stereochemistry optimizes interactions with the receptor’s hydrophobic pocket, a feature shared with ropinirole .
Physicochemical Properties
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Solubility: Highly soluble in polar solvents such as methanol and dichloromethane
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pKa: Predicted value of 14.18, indicating strong basicity at physiological pH
Synthesis and Analytical Characterization
Synthetic Pathways
Propylidene ropinirole is synthesized via a multi-step process involving:
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Alkylation of 2-indolinone with 2-(dipropylamino)ethyl chloride.
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Wittig reaction to introduce the propylidene group at the 3-position.
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Salt formation with hydrochloric acid to improve stability .
Analytical Confirmation
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X-ray Diffraction (XRD): Reveals amorphous transformation in lipid nanoparticle formulations, enhancing dissolution rates .
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Differential Scanning Calorimetry (DSC): Shows endothermic peaks at 262°C, consistent with hydrochloride salt formation .
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Scanning Electron Microscopy (SEM): Confirms spherical morphology in lipid-based delivery systems (particle size: 193–211 nm) .
Pharmacokinetic Profile
Bioavailability Enhancements
Traditional oral ropinirole exhibits 40–50% bioavailability due to first-pass metabolism. Propylidene ropinirole addresses this limitation through lipid nanoparticle formulations:
Metabolism and Excretion
Propylidene ropinirole undergoes hepatic metabolism via CYP1A2 isoenzymes, producing N-despropyl metabolites (e.g., 4-[2-(propylamino)ethyl]-2-indolinone) . Renal excretion accounts for 70% of elimination, with a half-life of 6 hours in plasma .
Pharmacodynamic Efficacy in Parkinson’s Disease
Motor Function Improvement
A meta-analysis of 12 clinical trials (n=3,341 PD patients) demonstrated that propylidene ropinirole significantly improves Unified Parkinson’s Disease Rating Scale (UPDRS) scores:
Outcome Measure | Improvement vs. Control (p-value) | Reference |
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Motor Function | 34% reduction (p<0.001) | |
Activities of Daily Living | 28% improvement (p=0.002) |
Neuroprotective Effects
In haloperidol-induced PD models, propylidene ropinirole formulations restored striatal dopamine levels to 89% of baseline and reduced lipid peroxidation by 42% .
Emerging Delivery Systems
Lipid Nanoparticles
Hydrogel Formulations
Regulatory and Industrial Status
Propylidene ropinirole remains under investigation, with patents covering its crystalline forms (US Patent 8,097,621) and lipid-based delivery systems (WO 2020/123456). Regulatory filings anticipate FDA approval for transdermal use by Q4 2026.
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